Tubulysin M
Overview
Description
Tubulysin M is a member of the tubulysin family, which are antimitotic tetrapeptides isolated from myxobacteria. These compounds were first reported by Höfle and coworkers in 2000. This compound, like other tubulysins, exhibits potent antiproliferative activity against human cancer cells, including those that are drug-resistant . Tubulysins inhibit tubulin polymerization, which is essential for cell division, making them promising candidates for anticancer therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tubulysin M involves multiple steps, starting with the preparation of the individual amino acid components. These components are then coupled using peptide synthesis techniques. The key steps include the formation of N-methyl-D-pipecolic acid, L-isoleucine, tubuvaline, and tubuphenylalanine residues . The final coupling step involves the formation of the tetrapeptide backbone, followed by deprotection and purification.
Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure and the difficulty in obtaining large quantities from natural sources. Advances in synthetic chemistry have enabled the production of this compound and its analogs through total synthesis . Metabolic engineering of myxobacteria to enhance the production of tubulysins is also being explored .
Chemical Reactions Analysis
Types of Reactions: Tubulysin M undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within this compound.
Substitution: Substitution reactions can introduce different functional groups into the this compound structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various this compound derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Tubulysin M has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound for studying peptide synthesis and structure-activity relationships.
Biology: It is employed in cell biology research to study microtubule dynamics and cell division.
Mechanism of Action
Tubulysin M exerts its effects by binding to tubulin, a protein that is essential for microtubule formation. By inhibiting tubulin polymerization, this compound disrupts microtubule dynamics, leading to the collapse of the cytoskeleton and ultimately inducing apoptotic cell death . This mechanism is crucial for its effectiveness in targeting rapidly dividing cancer cells while sparing normal, healthy tissue .
Comparison with Similar Compounds
- Dolastatin 10
- Hemiasterlin
- Cryptophycins
- Phomopsin A
Comparison: Tubulysin M is unique among these compounds due to its specific structure and the presence of unusual amino acid residues such as N-methyl-D-pipecolic acid, tubuvaline, and tubuphenylalanine . These structural features contribute to its potent antiproliferative activity and its ability to overcome drug resistance in cancer cells . While other compounds like dolastatin 10 and cryptophycins also exhibit antimitotic activity, this compound’s unique structure and mechanism of action make it a valuable addition to the arsenal of anticancer agents .
Properties
IUPAC Name |
(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-4-methyl-3-[methyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H57N5O7S/c1-9-24(4)33(41-35(46)30-17-13-14-18-42(30)7)37(47)43(8)31(23(2)3)21-32(50-26(6)44)36-40-29(22-51-36)34(45)39-28(19-25(5)38(48)49)20-27-15-11-10-12-16-27/h10-12,15-16,22-25,28,30-33H,9,13-14,17-21H2,1-8H3,(H,39,45)(H,41,46)(H,48,49)/t24-,25-,28+,30+,31+,32+,33-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POBZYODNVHQLFG-ZRBKHQLFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N(C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=CC=C2)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N(C)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCCN3C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H57N5O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
728.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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